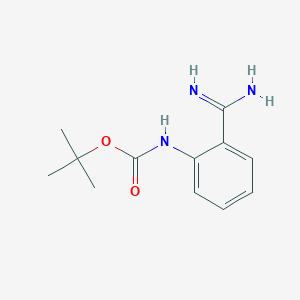

Tert-butyl (2-carbamimidoylphenyl)carbamate

Description

Properties

Molecular Formula |

C12H17N3O2 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

tert-butyl N-(2-carbamimidoylphenyl)carbamate |

InChI |

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H3,13,14)(H,15,16) |

InChI Key |

WLQANTTUOUKCPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-butyl 2-aminophenylcarbamate (Key Intermediate)

According to research literature, tert-butyl 2-aminophenylcarbamate can be synthesized by carbamoylation of 2-aminophenol derivatives or by reduction of nitro precursors followed by protection with tert-butyl carbamate groups. This intermediate serves as the scaffold for further functionalization.

Introduction of Carbamimidoyl Group

The carbamimidoyl (amidino) group is introduced typically by conversion of nitrile or cyano precursors into amidines via reaction with ammonia or ammonium salts under controlled conditions.

A representative example from patent WO2013150545A2 describes the conversion of ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate to the corresponding carbamimidoyl derivative by treatment with hydrochloric acid gas in ethanol at low temperatures (-15 to 5 °C), followed by reaction with ammonium carbonate and ammonia gas at -35 to -25 °C. This method exemplifies the amidine formation through acid-mediated conversion of nitriles.

Coupling Reactions Using Carbodiimides and Additives

In the synthesis of related tert-butyl 2-(substituted benzamido)phenylcarbamates, the condensation of tert-butyl 2-aminophenylcarbamate with substituted carboxylic acids is efficiently achieved using carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of hydroxybenzotriazole (HOBt) as an additive to improve yields and reduce side reactions.

The general reaction conditions include:

- Reactants: tert-butyl 2-aminophenylcarbamate and substituted carboxylic acid.

- Coupling agents: EDCI (1.5 equivalents), HOBt (1.5 equivalents).

- Base: N,N-Diisopropylethylamine (DIPEA), 1.5 equivalents.

- Solvent: Typically dichloromethane or methanol.

- Reaction time: 3 hours at room temperature.

- Workup: Extraction with diethyl ether, washing with water and brine, drying over anhydrous sodium sulfate, and purification by column chromatography.

This method yields the desired amide derivatives, which can be further transformed into the amidino derivatives by subsequent functional group manipulations.

Detailed Reaction Conditions and Yields

Purification and Characterization

- Purification often involves recrystallization from ethyl acetate or chromatographic techniques using silica gel columns with petroleum ether/ethyl acetate mixtures.

- Characterization includes ^1H NMR spectroscopy, confirming the presence of amidino protons (~9 ppm), aromatic signals, and tert-butyl group signals.

- Melting points for similar compounds range between 210–227 °C, indicating purity and crystallinity.

Summary of Key Findings

- The most reliable preparation method for this compound involves initial amide bond formation using EDCI/HOBt coupling followed by conversion of nitrile groups into amidines via acid and ammonia treatment.

- Reaction conditions require careful temperature control, especially during the amidine formation step to avoid side reactions.

- The use of polar aprotic solvents (e.g., dichloromethane, ethanol) and bases like DIPEA or triethylamine is critical for efficient coupling and conversion.

- Purification through recrystallization and chromatography yields high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-carbamimidoylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Oxidized derivatives of the carbamate.

Reduction: Amines and other reduced forms.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl (2-carbamimidoylphenyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-carbamimidoylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural Similarities and Differences

Key Compounds for Comparison :

2(3)-tert-Butyl-4-hydroxyanisole (BHA): A phenolic antioxidant with a tert-butyl group and methoxy substituent.

3,5-Di-tert-butyl-4-hydroxytoluene (BHT): A phenolic antioxidant with two tert-butyl groups.

Tert-butyl (4-chlorophenethyl)carbamate : A carbamate derivative with a chlorophenethyl group.

| Property | Tert-butyl (2-carbamimidoylphenyl)carbamate | BHA | BHT | Tert-butyl (4-chlorophenethyl)carbamate |

|---|---|---|---|---|

| Core Structure | Carbamate + phenyl + carbamimidoyl | Phenolic ether + tert-butyl | Phenolic ether + two tert-butyls | Carbamate + chlorophenethyl |

| Functional Groups | Carbamate, carbamimidoyl | Methoxy, tert-butyl | Hydroxyl, tert-butyls | Carbamate, chloro |

| Primary Use | Synthetic intermediate/protecting group | Antioxidant in food | Antioxidant in polymers | Laboratory chemical intermediate |

| Metabolic Stability | High (tert-butyl group) | Moderate (catechol formation) | High (resists oxidation) | High (tert-butyl group) |

Enzyme Induction and Detoxification Effects

Both BHA and BHT are known to induce detoxifying enzymes, but the target carbamate compound’s effects are less documented. Key findings from analogs:

Metabolic Pathways

- BHA: Metabolized to 3-tert-butyl-4,5-dihydroxyanisole (catechol) and tert-butyl hydroquinone via hepatic microsomes, which may contribute to its antioxidant effects .

- Tert-butyl carbamates : Typically undergo hydrolysis to release amines, with the tert-butyl group resisting rapid degradation .

- MTBE/TBA : Structurally distinct ethers degraded anaerobically to CO2 and CH4, highlighting the role of tert-butyl in persistence .

Stability and Handling

- Thermal/Chemical Stability: Tert-butyl carbamates (e.g., target compound and Tert-butyl (4-chlorophenethyl)carbamate) are stable at room temperature but reactive with strong acids/bases . BHA and BHT are heat-stable antioxidants but form reactive quinones upon oxidation .

- BHA/BHT show mixed effects: protective against carcinogens but may perturb hepatic enzyme balance .

Biological Activity

Tert-butyl (2-carbamimidoylphenyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial properties. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula: CHNO

- Molecular Weight: 216.26 g/mol

- CAS Registry Number: 676311

The compound features a tert-butyl group attached to a carbamate moiety, which is known for its role in enhancing biological activity through structural modifications.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate amines or carboxylic acids. This method allows for the generation of various derivatives that can exhibit differing biological activities. Research indicates that modifications to the phenyl ring and carbamate structure can significantly influence the pharmacological profile of the resulting compounds .

Anti-inflammatory Activity

A study investigating a series of carbamate derivatives, including this compound, highlighted their potential as anti-inflammatory agents. The compounds were evaluated using the carrageenan-induced rat paw edema model, demonstrating significant inhibition rates ranging from 39.021% to 54.239% compared to standard anti-inflammatory drugs like indomethacin .

Table 1: Inhibition Percentages of Anti-inflammatory Activity

| Compound | Inhibition Percentage (%) |

|---|---|

| Indomethacin | Reference |

| 4a | 54.239 |

| 4i | 39.021 |

The results suggest that these compounds may selectively inhibit cyclooxygenase-2 (COX-2), which is crucial for reducing inflammation while minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound and its derivatives. A study on related compounds indicated notable antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.16 mg/mL to 0.63 mg/mL .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.16 |

| Escherichia coli | 0.63 |

Case Studies and Research Findings

Several case studies have been published focusing on the efficacy of this compound in both in vitro and in vivo settings:

- In Vivo Anti-inflammatory Study : In a controlled experiment, rats treated with this compound showed reduced paw swelling compared to untreated controls, supporting its potential as an alternative anti-inflammatory agent .

- In Vitro Antibacterial Assays : The compound demonstrated significant antibacterial activity in vitro against both gram-positive and gram-negative bacteria, indicating a broad-spectrum efficacy that warrants further investigation for therapeutic applications .

- Mechanistic Studies : In silico docking studies have provided insights into the binding modes of these compounds with COX-2, suggesting that structural modifications can enhance selectivity and potency against inflammatory pathways .

Q & A

Basic: What are the optimal synthetic routes for Tert-butyl (2-carbamimidoylphenyl)carbamate, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis typically involves multi-step protocols, including Boc protection, nucleophilic substitution, and catalytic coupling. Key strategies include:

- Stepwise Protection: Use tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to protect amine groups .

- Solvent Optimization: Polar aprotic solvents (DMF, THF) enhance intermediate stability, while Pd-catalyzed cross-coupling improves aryl group introduction .

- Yield Maximization: Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and temperature (60–80°C) to mitigate side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.